

# Evaluating Mipsagargin's Efficacy in Low PSMA-Expressing Tumors: A Comparative Guide

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## Compound of Interest

Compound Name: Mipsagargin

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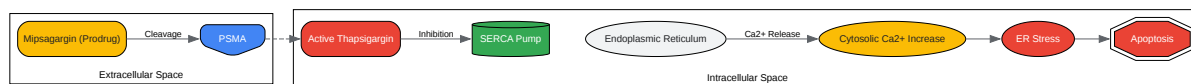
This guide provides a comprehensive comparison of **Mipsagargin's** efficacy, particularly in tumors with low expression of its target, the Prostate-Specific Membrane Antigen (PSMA). We will delve into the available experimental data, compare its performance with alternative therapeutic strategies, and provide detailed methodologies for key experiments to support further research and development in this area.

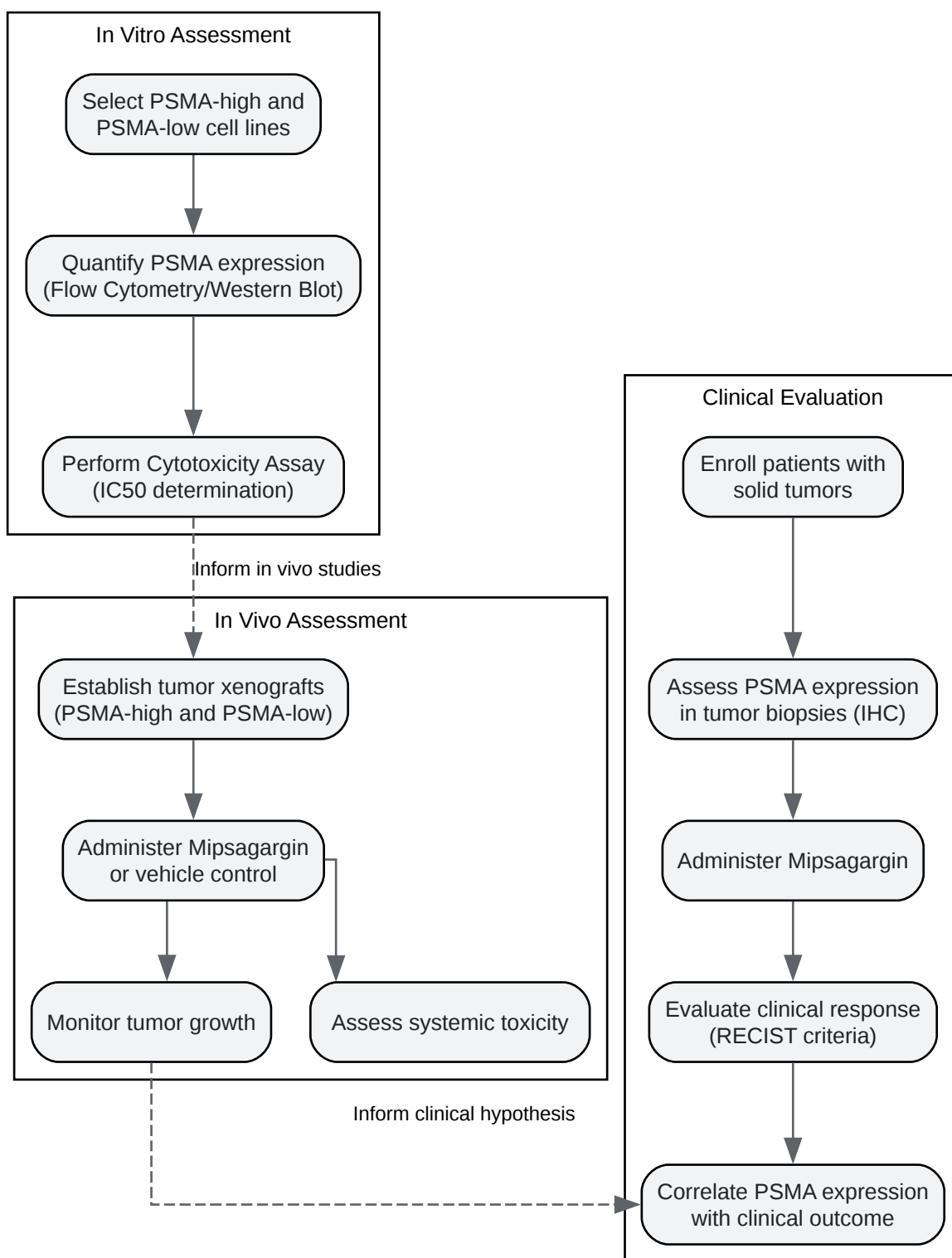
## Mipsagargin: Mechanism of Action and Rationale for PSMA-Targeted Therapy

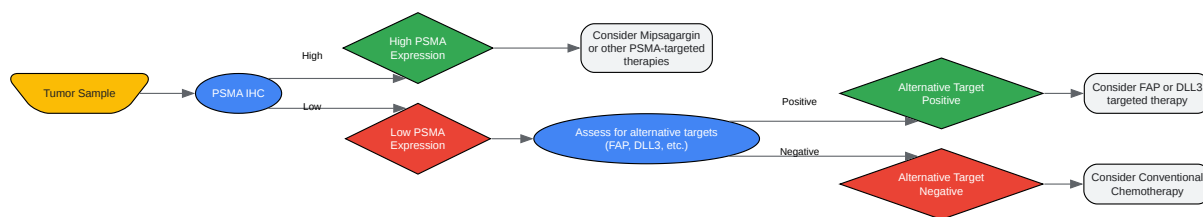
**Mipsagargin** is a prodrug of thapsigargin, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca<sup>2+</sup> ATPase (SERCA) pump.[1] In its prodrug form, **Mipsagargin** is inactive. It is designed to be activated specifically at the tumor site by the enzymatic activity of PSMA, which is a transmembrane protein highly expressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors.[2][3][4]

Upon cleavage by PSMA, the active form of thapsigargin is released, leading to a disruption of calcium homeostasis within the cancer cell. This disruption triggers endoplasmic reticulum stress and ultimately induces apoptosis (programmed cell death).[1][4][5] The rationale behind this targeted approach is to deliver a highly cytotoxic agent directly to the tumor, thereby minimizing systemic toxicity.[3]

## Signaling Pathway of Mipsagargin Activation and Action







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